![molecular formula C11H8N4O B2886495 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1156138-97-4](/img/structure/B2886495.png)
2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings fused together
作用机制
Target of Action
The primary target of 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is Rab geranylgeranyl transferase (RGGT) . RGGT is an enzyme responsible for the posttranslational prenylation of Rab GTPases , which are key regulators of intracellular membrane trafficking.
Mode of Action
Imidazole-containing compounds, like this compound, are known to exhibit a broad range of chemical and biological properties . They can form stable electron-rich complexes with transition metals, especially copper, that can efficiently catalyze various reactions .
Biochemical Pathways
The compound’s interaction with RGGT could potentially affect the function of Rab GTPases , impacting various cellular processes such as vesicle trafficking, cell signaling, and cell growth. Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that it may have good bioavailability.
Result of Action
It has been reported that imidazole derivatives can exhibit a wide range of biological activities . For example, they can act as inhibitors of certain enzymes, modulate various cellular processes, and exhibit antimicrobial and antitumor activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of transition metals, especially copper , the pH of the environment, and the presence of other interacting molecules.
生化分析
Biochemical Properties
The biochemical properties of 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde are not fully explored yet. Imidazole-containing compounds, which this compound is a part of, have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity
Molecular Mechanism
Some imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors, indicating potential binding interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂), resulting in the formation of the desired imidazo[1,2-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and versatility in various research areas.
2-(1H-Imidazol-2-yl)pyridine:
Uniqueness
2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde stands out due to its specific arrangement of imidazole and pyridine rings, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
2-imidazol-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-7-9-11(14-6-4-12-8-14)13-10-3-1-2-5-15(9)10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMHXKLEAGECNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-amino-6-ethyl-N-(propan-2-yl)-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886412.png)
![5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B2886416.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2886417.png)
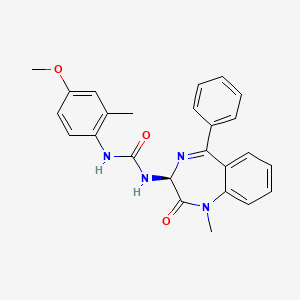
![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)
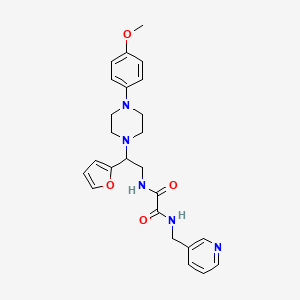
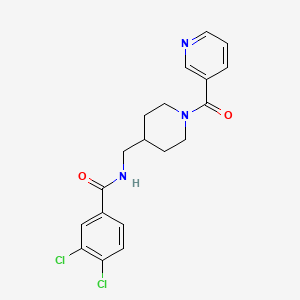
![(E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate](/img/structure/B2886426.png)
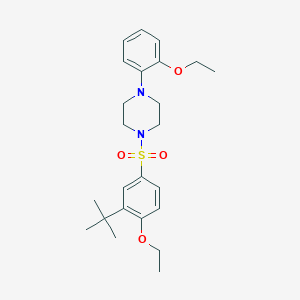
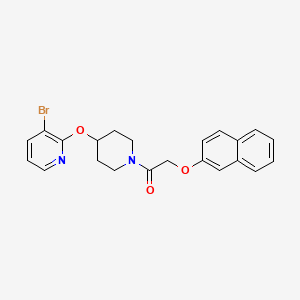
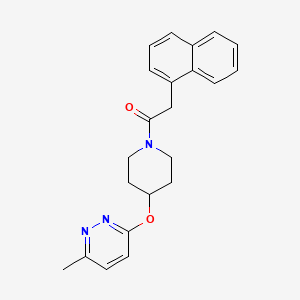
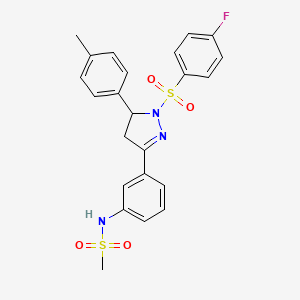
![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)
